molecular formula C21H16N2O B5598063 2-benzyl-3-phenyl-4(3H)-quinazolinone

2-benzyl-3-phenyl-4(3H)-quinazolinone

Cat. No. B5598063
M. Wt: 312.4 g/mol
InChI Key: WWXJWDPBDSRVBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-benzyl-3-phenyl-4(3H)-quinazolinone and related derivatives involves cyclization reactions of 2-aminobenzamides with different aldehydes or benzyl alcohols. A notable method includes the reaction of 2-aminobenzamide with aromatic aldehydes in polyphosphoric acid, yielding 2-phenyl derivatives, while 2-benzyl derivatives are synthesized through the fusion of amides from anthranilic and homoveratric acids followed by sulfonation with sulfuric acid (Kodonidi et al., 2023). Another synthesis approach involves the reaction of 2-aminobenzohydrazides with Schiff bases to yield 3-benzylideneamino-4(3H)-quinazolinones and related compounds (Reddy et al., 1986).

Molecular Structure Analysis

The crystal structure of a related quinazolinone compound, 2,3-dihydro-2-(2-hydroxyphenyl)-3-phenyl- quinazolin-4(1H)-one, was determined through single-crystal X-ray diffraction analysis. It revealed an orthorhombic space group with a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the complex molecular interactions that characterize quinazolinone derivatives (L. Yong, 2005).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions that demonstrate their reactivity and potential for modification. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation produces quinazolinones and oxadiazoles, illustrating the versatility of quinazolinone chemistry in generating diverse molecular structures (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The analysis of these properties is essential for understanding the behavior of quinazolinones in different environments and for their application in scientific research.

Chemical Properties Analysis

The chemical properties of 2-benzyl-3-phenyl-4(3H)-quinazolinones, including their reactivity, stability, and interaction with other molecules, underpin their biological activity and pharmacological potential. Studies on the reactivity of these compounds with various nucleophiles and electrophiles can provide insights into their mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

2-Benzyl-3-phenyl-4(3H)-quinazolinone derivatives exhibit significant antimicrobial properties. A study by Gupta et al. (2008) demonstrated that these compounds, particularly when substituted with styryl moiety, show enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activities against Aspergillus niger and Fusarium oxysporum (Gupta, Kashaw, Jatav, & Mishra, 2008). Another study also reported the synthesis of quinazolinone derivatives and their antibacterial effectiveness, particularly against Gram-positive and Gram-negative bacteria (Osarumwense, Edema, & Usifoh, 2021).

Anticonvulsant and Antidepressant Properties

These compounds have shown promise in treating neurological disorders. Laddha and Bhatnagar (2008) synthesized a series of quinazolinones and evaluated them for anticonvulsant activity, revealing significant efficacy in seizure models in mice (Laddha & Bhatnagar, 2008). Additionally, Amir, Ali, and Hassan (2013) synthesized quinazolinone derivatives that not only showed anticonvulsant activity but also potential antidepressant effects (Amir, Ali, & Hassan, 2013).

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives exhibit anti-inflammatory and analgesic properties. A study by Yeşilada et al. (2004) synthesized quinazolinone derivatives and assessed their effectiveness in reducing inflammation and pain in animal models (Yeşilada et al., 2004).

Antioxidant Properties

Research by Mravljak et al. (2021) explored the antioxidant potential of 2-substituted quinazolin-4(3H)-ones, revealing that specific substitutions at position 2 of the quinazolinone scaffold significantly enhance antioxidant activity (Mravljak, Slavec, Hrast, & Sova, 2021).

Dyeing Application

In the field of textiles, quinazolinone-based dyes have been developed, providing a range of colors for fabrics. Parekh, Lokh, and Wala (2012) synthesized quinazolinone based acid azo dyes suitable for dyeing silk, wool, and cotton fibers (Parekh, Lokh, & Wala, 2012).

Cytotoxic and Anticancer Activities

Studies have also shown the potential of quinazolinone derivatives in cancer treatment. Taherian et al. (2019) synthesized novel quinazolinone derivatives with benzimidazole substitution, which exhibited significant cytotoxicity against cancer cell lines (Taherian et al., 2019). Another study synthesized quinazolin-4(3H)-one derivatives with thiadiazol substitution, showing notable anticancer activity in vitro and in vivo (Joseph et al., 2010).

Chemical Sensor Applications

Quinazolinone derivatives have been utilized in the development of chemical sensors. Zhang et al. (2007) used a quinazolinone derivative as a fluoroionophore for sensitive detection of iron ions, demonstrating its effectiveness as a chemical sensor (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

properties

IUPAC Name

2-benzyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)23(21)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXJWDPBDSRVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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